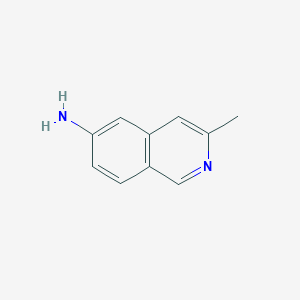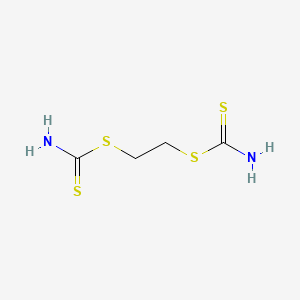
Magnesium, chloro(3-methyl-2-butenyl)-
概要
説明
Synthesis Analysis
While specific synthesis methods for “Magnesium, chloro(3-methyl-2-butenyl)-” were not found, it’s worth noting that organometallic compounds like this are often used in various organic transformations, including the preparation of heterocyclic compounds, the protection of functional groups, and condensation reactions .科学的研究の応用
Preparation and Characterization of Duplex PEO/UV-Curable Powder Coating on AZ91 Magnesium Alloys
Magnesium alloys, due to their excellent strength-to-weight ratio, are increasingly used in various industries. However, providing adequate anticorrosion protection is crucial when these alloys are used in external elements . High-temperature, cured-powder coatings are commonly used to protect most metals, but their application on magnesium alloys is challenging due to the instability of the magnesium substrate at elevated temperatures .
In this context, 3-Methylbut-2-enylmagnesium chloride can play a significant role. A study presents the procedure for the synthesis of a duplex coating on AZ91 magnesium alloy, where the topcoat was a powder coating based on acrylic resin, the main ingredient of which was glycidyl methacrylate . Because of the presence of epoxy groups, the coating was cured using ultraviolet (UV) radiation (low-temperature technology) . The conversion subcoating was produced by plasma electrolytic oxidation (PEO) in an alkaline silicate electrolyte .
The synthesized coating system was tested for microscopic (SEM), adhesive (mesh of cuts), and anticorrosion (EIS) properties . The duplex PEO/UV-curable powder coating showed very good adhesion to the metal and increased the anticorrosion properties of the magnesium substrate, compared to the powder coating produced directly on the magnesium alloy and on an alternative conversion coating (synthesized in the process of chemical zircon phosphating) .
Pharmaceutical Testing
3-Methylbut-2-enylmagnesium chloride can also be used for pharmaceutical testing . High-quality reference standards are essential for accurate results in pharmaceutical testing . This compound can be used as a reference standard in various pharmaceutical testing applications .
Custom Synthesis
This compound can be used in custom synthesis . Custom synthesis is a specialized service in the field of organic chemistry, offering the synthesis of unique compounds according to the customer’s specifications . 3-Methylbut-2-enylmagnesium chloride can be used in the synthesis of various organic compounds .
Safety and Hazards
将来の方向性
While specific future directions for “Magnesium, chloro(3-methyl-2-butenyl)-” were not found, it’s worth noting that organometallic compounds like this have a wide range of applications in the field of chemistry, materials science, and biology. They are often used in various organic transformations, which could be of great value for future research .
作用機序
Target of Action
3-Methylbut-2-enylmagnesium chloride, also known as Magnesium, chloro(3-methyl-2-butenyl)-, is an organometallic compound. It is primarily used in the field of chemistry as a reagent in various organic transformations . The primary targets of this compound are organic molecules that require the addition of the 3-methylbut-2-enyl group for their synthesis .
Mode of Action
The compound acts as a nucleophile, meaning it donates an electron pair to an electrophile to form a chemical bond . In the context of the Suzuki–Miyaura cross-coupling reaction, the compound can undergo transmetalation, a process where it transfers the 3-methylbut-2-enyl group from itself to a palladium catalyst .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which this compound plays a crucial role, is a widely applied method for forming carbon-carbon bonds . This reaction allows for the combination of two different organic groups, one attached to boron and the other to a halide, to form a new organic compound . The 3-methylbut-2-enylmagnesium chloride provides the organoboron reagent necessary for this reaction .
Result of Action
The primary result of the action of 3-methylbut-2-enylmagnesium chloride is the formation of new organic compounds via the Suzuki–Miyaura cross-coupling reaction . This reaction is particularly valuable in the synthesis of complex organic compounds, including pharmaceuticals and polymers .
Action Environment
The action of 3-methylbut-2-enylmagnesium chloride can be influenced by various environmental factors. For instance, the compound should be handled under an inert atmosphere to prevent reaction with air or moisture . Additionally, the temperature and solvent used can significantly impact the efficiency of the reactions in which it is involved .
特性
IUPAC Name |
magnesium;2-methylbut-2-ene;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9.ClH.Mg/c1-4-5(2)3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBQNIKGCYWCOZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C[CH2-])C.[Mg+2].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Magnesium, chloro(3-methyl-2-butenyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



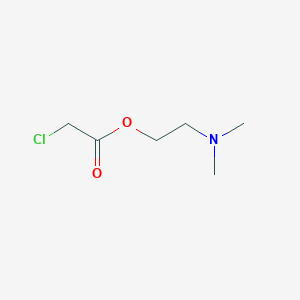
![Ethanol, 2,2'-[(4-amino-2-nitrophenyl)imino]bis-](/img/structure/B3051554.png)
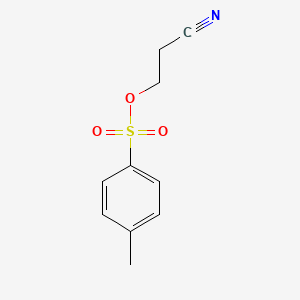
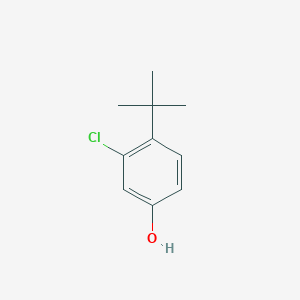

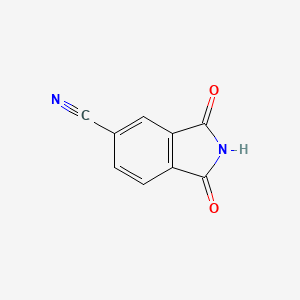
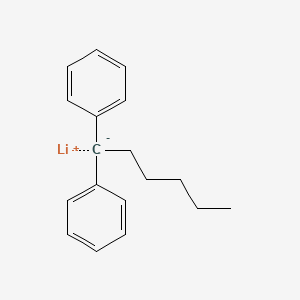
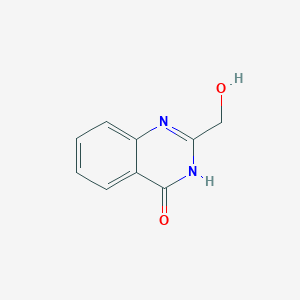


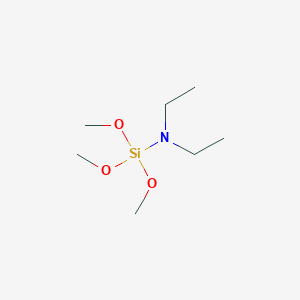
![Benzo[1,2-c:3,4-c':5,6-c'']tris[1,2,5]oxadiazole, 1,4,7-trioxide](/img/structure/B3051571.png)
